
Disodium stannous citrate
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Overview
Description
Disodium stannous citrate (DSC, C12H10O14Sn3·2Na) is a tin-based compound synthesized via reactions between trisodium citrate and stannous chloride (SnCl2) in aqueous and alcohol systems. Its preparation avoids the formation of unstable stannous hydroxide, simplifying production and enhancing product stability . DSC is notable for its dual functionality as a reducing agent and preservative. Key applications include:
- Food preservation: Effective inhibition of enzymatic and non-enzymatic browning in fresh-cut produce (e.g., lotus, red bayberry) at concentrations of 0.05–0.2% (w/v), with optimal performance at pH 3–6 .
- Radiopharmaceuticals: Used as a reducing agent in technetium-99m labeling, achieving 100% complexation efficiency with technetium at pH 3–6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium stannous citrate can be synthesized through several methods. One common laboratory method involves the reaction of citric acid with stannous chloride and sodium hydroxide. The process typically involves dissolving citric acid in water, adding stannous chloride, and then neutralizing the solution with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting trisodium citrate with stannous chloride in an aqueous solution. The reaction mixture is stirred, filtered, and washed with hot water to obtain the solid product .
Chemical Reactions Analysis
Step B: Formation of Stannous Citrate
Trisodium citrate reacts with stannous chloride (SnCl₂) under acidic conditions:
Reaction :
Na3C6H5O7+SnCl2→SnC6H6O7+2NaCl+Na+
Conditions :
Reactants | Products | Key Conditions |
---|---|---|
Trisodium citrate, SnCl₂ | Stannous citrate, NaCl | pH 2–4, 20–35°C |
Step D: Neutralization and Stabilization
Sodium bicarbonate (NaHCO₃) neutralizes residual HCl from Step B and stabilizes the product:
Reaction :
HCl+NaHCO3→NaCl+CO2↑+H2O
Conditions :
Final Product Formation
Stannous citrate reacts with excess trisodium citrate and NaHCO₃ to yield this compound:
Reaction :
SnC6H6O7+Na3C6H5O7+NaHCO3→Na2SnC6H6O8+CO2↑+H2O
Conditions :
Oxidation Behavior of Sn²⁺
This compound’s stability hinges on preventing Sn²⁺ oxidation to Sn⁴⁺. Key mechanisms include:
pH Control
-
Reactions occur at pH <5.0 to avoid alkaline conditions that accelerate Sn²⁺ oxidation .
-
Adjusting pH with HCl/NaOH ensures optimal redox stability .
Metallic Tin Additive
-
Metallic tin powder (0.5 g per 451 g SnCl₂) is added during SnCl₂ dissolution to reduce oxidized Sn⁴⁺ back to Sn²⁺ :
Sn4++Sn0→2Sn2+
Temperature Management
Experimental Validation
Data from synthesis trials (Example 1 in patents ):
Parameter | Value |
---|---|
Trisodium citrate | 294 g in 600 mL H₂O |
SnCl₂ | 451 g in 1000 mL H₂O |
Reaction time (Step B) | 0.5–1.0 hour |
Final product yield | White powder, 98% purity |
Scientific Research Applications
Food Preservation and Color Stabilization
Disodium stannous citrate is primarily utilized as a food additive, particularly in canned fruits and vegetables. Its role as an antioxidant helps prevent oxidation, which can lead to undesirable changes in color and flavor.
Case Studies:
- Mushrooms and Canned Vegetables : Research conducted by Jin Dingliang (2009) demonstrated that this compound effectively protects the color of canned mushrooms and other vegetables. The compound was shown to outperform traditional antioxidants like citric acid and sodium erythorbate in maintaining color stability during storage .
- Fresh-Cut Lotus Root : A study by Jin Dingliang and Xia Wenshui (2011) revealed that soaking fresh-cut lotus root in a solution of this compound significantly reduced browning and polyphenol oxidase activity, thus preserving its visual appeal .
Usage Guidelines:
- The maximum allowable concentration for this compound in canned foods is typically around 0.3 g/kg, aligning with safety standards for food additives .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial effects, particularly against pathogenic bacteria such as Escherichia coli.
Research Findings:
- A study published in 2016 evaluated various food additives' effects on Shiga toxin-producing Escherichia coli. While this compound did not exhibit significant bacteriostatic effects compared to other compounds, it was noted for its potential to mitigate bacterial growth under certain conditions .
Industrial Applications
Beyond food preservation, this compound is also employed in various industrial processes due to its reducing properties.
Applications:
- Polyvinyl Chloride (PVC) Stabilization : this compound serves as a stabilizer against light and heat during the manufacturing of PVC films, enhancing their durability without producing harmful by-products .
- Cosmetic Formulations : Its properties as a stabilizer are also utilized in cosmetic products, where it helps maintain product integrity over time.
Preparation Methods
The synthesis of this compound involves reacting stannous chloride with citric acid and sodium hydroxide. This process ensures the compound's solubility and effectiveness as a food additive.
Synthesis Overview:
- The preparation typically includes dissolving citric acid and stannous chloride in distilled water, followed by neutralization with sodium hydroxide to yield this compound .
Safety Profile
This compound is recognized for its low toxicity compared to other preservatives such as sulfites. Studies indicate that its oral LD50 value is relatively high (2700 mg/kg), suggesting a favorable safety profile for human consumption .
Summary Table of Applications
Mechanism of Action
The mechanism of action of disodium stannous citrate involves its strong reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This property is particularly useful in preventing oxidation and preserving the color and quality of food products. Additionally, it forms complexes with metal ions, which can inhibit enzymatic browning and microbial growth .
Comparison with Similar Compounds
Other Tin-Based Compounds
Stannous Chloride (SnCl2)
- Applications : Widely used in radiopharmaceuticals (e.g., leukocyte labeling) and electroplating .
- Performance :
- Drawbacks : Hydrolysis-prone, necessitating stabilizers like citrate or tartrate for aqueous formulations .
Stannous Fluoride (SnF2)
- Applications : Key ingredient in antiplaque dentifrices (e.g., Crest® Pro-Health™) for caries prevention and gingivitis control .
- Performance: Delivers antibacterial benefits via uncomplexed stannous ions, which occlude dentinal tubules to reduce hypersensitivity . Unlike DSC, SnF2 formulations require anhydrous bases or strong complexing agents (e.g., sodium hexametaphosphate) to maintain stability, which can reduce bioavailability .
Table 1: Tin-Based Compounds Comparison
Other Citrate Compounds
Sodium Citrate (C6H5Na3O7)
- Applications : Food preservative, anticoagulant, and buffering agent.
- Performance : Lacks tin’s reducing properties, making it unsuitable for radiopharmaceuticals. Less effective than DSC in anti-browning (e.g., requires 0.3% sodium bisulfite for comparable results) .
Calcium Citrate (Ca3(C6H5O7)2)
- Drawbacks: Limited solubility compared to DSC, restricting use in liquid formulations .
Anti-Browning Agents
Sodium Bisulfite (NaHSO3)
- Applications : Common food preservative.
- Performance : Comparable to DSC in browning inhibition but poses health risks (e.g., allergic reactions) and alters food flavor .
Table 2: Anti-Browning Agents Comparison
Radiopharmaceutical Reducing Agents
Stannous Tartrate (C4H4O6Sn)
- Applications : Alternative to DSC in Tc-99m labeling.
- Performance : Similar reducing efficiency but less studied in clinical settings .
Stannous Pyrophosphate
- Applications : Red blood cell labeling.
Table 3: Radiopharmaceutical Reducing Agents
Biological Activity
Disodium stannous citrate (DSC), a compound with the molecular formula C6H5Na2O7Sn, is recognized for its diverse biological activities, particularly in food preservation and potential therapeutic applications. This article explores its physiological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
DSC appears as white crystals that are highly soluble in water. It has a low toxicity profile, with an oral LD50 of 502.7 g/kg in mice, indicating a relatively safe profile for human consumption at regulated doses . DSC is known for its antioxidant properties, color-protecting effects, and ability to act as a reducing agent in various applications.
Property | Value |
---|---|
Molecular Formula | C6H5Na2O7Sn |
Molar Mass | 353.79 g/mol |
Solubility | Soluble in water |
Oral LD50 | 502.7 g/kg (mice) |
Maximum Usage in Food | 0.3 g/kg |
Antioxidant Activity
DSC exhibits significant antioxidant properties, which help prevent oxidative damage in food products. Its effectiveness as a color-protecting agent surpasses that of traditional antioxidants such as citric acid and ascorbic acid, making it particularly valuable in the preservation of canned fruits and vegetables .
Bacteriostatic Effects
Research indicates that DSC can inhibit the growth of certain pathogens. In a study examining its interaction with Shiga toxin-producing Escherichia coli (STEC), DSC was shown to have a bacteriostatic effect, although its impact on toxin production varied depending on concentration .
The biological activity of DSC can be attributed to several mechanisms:
- Reducing Agent : DSC acts by donating electrons to oxidizing agents, thereby preventing oxidative reactions that can lead to spoilage or degradation of food products.
- Chelation : The compound's ability to chelate metal ions may contribute to its antibacterial properties by sequestering essential nutrients from bacteria .
Study on Food Preservation
A notable study investigated the efficacy of DSC in preserving the color and quality of fresh-cut lotus root. The results demonstrated that soaking lotus root in a 0.05%-0.2% solution of DSC significantly reduced browning and maintained sensory qualities over time .
Impact on Pathogen Growth
In another study focusing on food safety, DSC was tested alongside other food additives against STEC. The findings revealed that while most additives inhibited bacterial growth, DSC's effects were concentration-dependent, suggesting potential for tailored applications in food safety protocols .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing disodium stannous citrate in laboratory settings?
this compound is typically characterized using techniques such as X-ray diffraction (XRD) for crystallinity, atomic absorption spectroscopy (AAS) for tin quantification, and Fourier-transform infrared spectroscopy (FTIR) to confirm citrate coordination . Solubility profiles should be assessed in aqueous and alcoholic solvents, with pH stability tests conducted under varying conditions (e.g., acidic/basic environments) to evaluate decomposition thresholds .
Q. How is this compound synthesized, and what purity controls are essential?
Synthesis involves reacting stannous chloride with sodium citrate in a controlled acidic medium to prevent oxidation of Sn²⁺ to Sn⁴⁺. Critical purity controls include maintaining an inert atmosphere (e.g., nitrogen), using excess metallic tin to stabilize the stannous state, and rigorous post-synthesis washing to remove chloride residues . Purity is verified via titration (e.g., iodometric methods for residual Sn²⁺) and gravimetric analysis .
Q. What is the mechanistic role of this compound in preventing enzymatic browning in food matrices?
The compound acts as a reducing agent, inhibiting polyphenol oxidase (PPO) activity by chelating copper ions at the enzyme’s active site. Methodologically, its efficacy is tested via spectrophotometric assays (e.g., monitoring absorbance at 420 nm for browning intermediates) in model systems like mushroom homogenates .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound concentrations in multi-factor food preservation systems?
RSM (e.g., Box-Behnken design) is employed to model interactions between this compound and co-additives (e.g., citric acid, L-cysteine). Factors are tested at multiple levels, with browning degree as the response variable. Regression analysis identifies optimal conditions (e.g., 0.05% this compound in Agaricus bisporus), validated through ANOVA and lack-of-fit tests .
Q. What experimental strategies mitigate oxidation-induced instability of this compound in aqueous solutions?
Stability is enhanced by acidifying solutions with hydrochloric acid (prevents hydrolysis), adding metallic tin as a reducing agent, and storing under inert gases (e.g., argon). Accelerated degradation studies (e.g., thermal stress at 250°C) coupled with Sn²⁺/Sn⁴⁺ speciation via Mossbauer spectroscopy provide kinetic insights .
Q. How does this compound compare to other stannous compounds (e.g., stannous chloride) in biomedical applications, such as red cell labeling?
In ⁹⁹mTc labeling, this compound enables higher radiolabeling efficiency (>95%) and lower elution rates (<4% loss in 1 hour) compared to post-tinning methods. Experimental protocols involve pre-tinning red cells with trace Sn²⁺ (≤1 µg/mL), followed by technetium incubation and single-wash purification . Toxicity thresholds must be validated via hemolysis assays and comparative biodistribution studies .
Q. How should researchers address contradictions in reported efficacy data for this compound across different food systems?
Contradictions often arise from matrix-specific interactions (e.g., pH, polyphenol content). A systematic approach includes:
- Replicating studies under standardized conditions (e.g., ISO 5502 for canned vegetables).
- Multi-omic profiling (e.g., metabolomics to identify interfering compounds).
- Meta-analysis of dose-response curves across studies to isolate confounding variables .
Q. What methodologies assess the long-term toxicological profile of this compound in non-food applications?
Chronic toxicity studies should follow OECD guidelines, using rodent models to evaluate organ accumulation (e.g., tin levels in liver/kidney via ICP-MS). Genotoxicity is assessed via Ames tests and micronucleus assays. Comparative ADME (absorption, distribution, metabolism, excretion) studies with stannous chloride (E 512) clarify compound-specific risks .
Properties
Molecular Formula |
C6H8Na2O7Sn |
---|---|
Molecular Weight |
356.81 g/mol |
InChI |
InChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI Key |
SWSJSCHGMOUPQM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn] |
Origin of Product |
United States |
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